3-(2-chloro-6-fluorophenyl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chloro-6-fluorophenyl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClFN3O4S2 and its molecular weight is 431.88. The purity is usually 95%.
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Scientific Research Applications
Antipathogenic Activity
New thiourea derivatives, including those with fluorinated phenyl groups, have been synthesized and characterized for their antipathogenic activity. These compounds exhibit significant antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests a potential for further development into novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular and Antibacterial Activities
Research on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has shown that the difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives are potent antitubercular and antibacterial agents, exceeding the efficacy of reference drugs Pyrazinamide and Streptomycin. Docking studies into MTB enoyl reductase have helped to explore their binding interactions, suggesting a significant potential for these compounds in treating tuberculosis and bacterial infections (Bodige et al., 2020).
Antiviral and Cytotoxic Activities
A study on the synthesis of new pyrazole- and isoxazole-based heterocycles demonstrated that certain compounds significantly reduced the viral plaques of Herpes simplex type-1 (HSV-1), indicating promising antiviral and cytotoxic activities. This suggests the potential of these compounds for further exploration in antiviral therapies (Dawood et al., 2011).
Structural Characterization and Differentiation
The synthesis and structural characterization of specific research chemicals, including fluorophenyl pyrazole carboxamides, have been conducted to identify and differentiate between regioisomers. This research is crucial for the accurate identification of compounds in the development of pharmaceuticals and highlights the importance of structural analysis in chemical synthesis (McLaughlin et al., 2016).
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S2/c1-8-12(14(21-25-8)13-10(17)3-2-4-11(13)18)15(22)20-16(26)19-9-5-6-27(23,24)7-9/h2-4,9H,5-7H2,1H3,(H2,19,20,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBAVLTHQCAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)-5-methylisoxazole-4-carboxamide |
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